![molecular formula C10H14N2 B1387589 8-Amino-2,3,4,5-tetrahidro-1H-benzo[c]azepina CAS No. 72232-25-8](/img/structure/B1387589.png)

8-Amino-2,3,4,5-tetrahidro-1H-benzo[c]azepina

Descripción general

Descripción

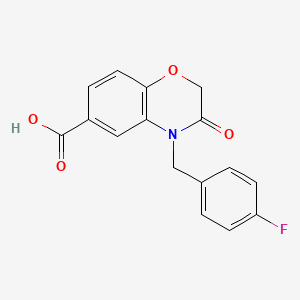

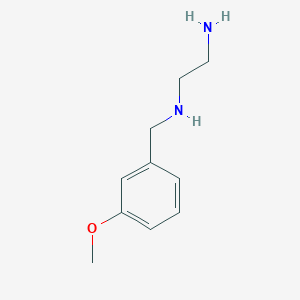

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a chemical compound with the molecular formula C10H14N2 . It is a derivative of the quinoline family and has been shown to be an agonist of the 5HT2C receptor . It has minimal activity in vivo .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been developed through a solid-phase strategy . The G-protein coupled receptor-targeted (GPCR-targeted) scaffolds were synthesized in a six-step solution-phase process, immobilized on the acid-labile FMPB-AM resin, and further functionalized through acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is characterized by a benzazepine nucleus with an amino group at the 8-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives include acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine include a molecular weight of 162.23 g/mol. Further details about its physical and chemical properties are not available in the sources.Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El compuesto ha mostrado resultados prometedores en el campo de la oncología. Los derivados de 2,3,4,5-tetrahidro-1H-benzo[c]azepina han sido diseñados para exhibir alta actividad antitumoral. Estos derivados se han probado contra varias líneas celulares cancerosas como Hela, A549, HepG2 y MCF-7, mostrando actividad antiproliferativa de moderada a excelente . Se ha encontrado que la introducción de grupos sulfonilo al compuesto aumenta su actividad antiproliferativa, lo que sugiere su potencial como farmacóforo en fármacos antitumorales .

Acoplamiento Molecular y Dinámica

Los derivados del compuesto se han utilizado en estudios de acoplamiento molecular para revelar sus orientaciones de unión en el sitio activo de c-Met, una tirosina quinasa asociada con el desarrollo del cáncer . También se han realizado simulaciones de dinámica molecular para evaluar las estabilidades de unión entre estos compuestos y sus receptores, lo que es crucial para el desarrollo de terapias contra el cáncer dirigidas .

Aplicaciones Antimicrobianas

Los derivados del tiofeno, que comparten una similitud estructural con 2,3,4,5-tetrahidro-1H-benzo[c]azepina, han mostrado alta actividad antimicrobiana contra varias infecciones microbianas . Esto sugiere que el compuesto podría modificarse para mejorar sus propiedades antimicrobianas, lo que podría llevar al desarrollo de nuevos agentes antimicrobianos.

Inhibición de Quinasas

Las quinasas juegan un papel vital en las vías de señalización que controlan el crecimiento celular, y su desregulación a menudo está relacionada con enfermedades como el cáncer. La capacidad del compuesto para unirse a los receptores de quinasa, como se demuestra en los estudios de acoplamiento molecular, indica su posible uso como inhibidor de quinasa .

Propiedades Antiinflamatorias

Se ha informado que los compuestos con un núcleo de tiofeno, que está estructuralmente relacionado con 2,3,4,5-tetrahidro-1H-benzo[c]azepina, poseen propiedades antiinflamatorias . Esto abre posibilidades para la aplicación del compuesto en el tratamiento de enfermedades inflamatorias.

Aplicaciones en Ciencia de Materiales

Si bien no está directamente relacionado con el compuesto en cuestión, el tiofeno y sus derivados se han utilizado ampliamente en la ciencia de materiales debido a sus interesantes propiedades electrónicas . Esto sugiere que 2,3,4,5-tetrahidro-1H-benzo[c]azepina también podría explorarse para sus posibles aplicaciones en materiales y dispositivos electrónicos.

Mecanismo De Acción

Target of Action

The primary target of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is the N-methyl-d-aspartate receptor (NMDAR) , specifically the GluN2B subunits . NMDARs are key therapeutic targets for drug development toward several neurological disorders .

Mode of Action

The compound interacts with the GluN2B subunits of the NMDAR

Biochemical Pathways

The compound affects the pathways involving the NMDAR The downstream effects of these pathways are complex and involve various neurological processes

Action Environment

The action, efficacy, and stability of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can be influenced by various environmental factors. These could include factors such as temperature , pH, and the presence of other compounds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine in laboratory experiments is its relative ease of synthesis. Additionally, it is a relatively new compound, so there is still much to be explored in terms of its potential applications. However, there are some limitations to its use in laboratory experiments, such as the lack of available information regarding its biochemical and physiological effects, as well as its potential toxicity.

Direcciones Futuras

In the future, more research needs to be done on 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine in order to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research needs to be done on its potential applications in the treatment of anxiety and depression. Additionally, more research needs to be done on the synthesis of this compound, in order to make it easier to produce in larger quantities. Finally, further research needs to be done on the potential of this compound to inhibit various enzymes and receptors, in order to better understand its mechanism of action.

Análisis Bioquímico

Biochemical Properties

8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and regulation. For instance, it may bind to specific active sites on enzymes, altering their conformation and affecting their catalytic efficiency. Additionally, 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream biological processes .

Cellular Effects

The effects of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can modulate the expression of genes involved in critical cellular functions, thereby altering the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For instance, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a signaling cascade. These interactions can result in changes in gene expression, protein synthesis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to certain environmental factors such as light or heat. Long-term exposure to 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced cellular function or protection against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine while minimizing its toxicity .

Metabolic Pathways

8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, altering the flow of metabolites through different pathways. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can affect its interaction with target biomolecules and its overall efficacy in modulating cellular functions .

Subcellular Localization

The subcellular localization of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis. The precise localization of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is essential for understanding its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEJBLXGXUDKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658461 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72232-25-8 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)

![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)

![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)

![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)

![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)